
Ppads tetrasodium salt
描述
准备方法
合成路线和反应条件
PPADS 四钠盐通过多步化学过程合成。合成涉及在受控条件下将磷酸吡哆醛与偶氮(苯-2,4-二磺酸)反应。 反应通常在水性介质中进行,并加入氢氧化钠以形成四钠盐 .
工业生产方法
PPADS 四钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的均匀性和质量。 然后通过结晶提纯化合物并干燥以获得固体形式 .
化学反应分析
反应类型
PPADS 四钠盐会经历各种化学反应,包括:
氧化: 化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 它也可以进行还原反应,尽管这些反应不太常见。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成不同的磺酸衍生物 .
科学研究应用
Neuroscience Research
Neuroprotection Studies
PPADS has been investigated for its neuroprotective properties, particularly against excitotoxicity induced by glutamate and NMDA receptor activation. A study demonstrated that treatment with PPADS significantly reduced neuronal death in cerebellar granule neurons exposed to neurotoxic concentrations of glutamate and NMDA. The protective effect was observed to be both time- and dose-dependent, suggesting that PPADS may block calcium influx associated with excitotoxicity mechanisms .
Table 1: Neuroprotective Effects of PPADS
Treatment Condition | Concentration | Outcome |
---|---|---|
Control | N/A | High neuronal death |
PPADS | 50 µM | Reduced neuronal death (statistically significant) |
MK801 (NMDA antagonist) | 1 µM | Complete blockade of calcium influx |
Cardiovascular Research
PPADS has been utilized in cardiovascular studies to investigate its effects on vascular smooth muscle contraction mediated by purinergic signaling. Research indicates that PPADS can inhibit ATP-induced contractions in isolated vascular tissues, showcasing its potential as a therapeutic agent in managing vascular disorders .
Table 2: Effects of PPADS on Vascular Contraction
Agonist | Concentration | Effect with PPADS (100 µM) |
---|---|---|
ATP | 300 µM | Inhibition of contraction |
α,β-MeATP | 1 µM | Significant reduction in contraction |
Immunology Applications
Recent studies have explored the role of PPADS in modulating immune responses. In a humanized mouse model, PPADS administration resulted in a decrease in graft-versus-host disease severity by blocking P2X7 receptors, which are implicated in inflammatory responses . This highlights the potential of PPADS as a therapeutic agent in transplantation and autoimmune diseases.
Table 3: Impact of PPADS on Graft-Versus-Host Disease
Treatment | Outcome Measure | Result |
---|---|---|
Control | Clinical severity score | High severity |
PPADS | Clinical severity score | Significant reduction |
Cell Biology Applications
In cell biology, PPADS is employed to study the dynamics of intracellular calcium signaling. Its ability to delay calcium responses to osmotic stress has been documented, indicating its role in cellular stress responses . This property makes it a valuable tool for researchers studying cell signaling pathways.
Table 4: Calcium Dynamics Modulation by PPADS
Condition | Calcium Response Delay (s) |
---|---|
Control | N/A |
PPADS | Significant delay observed |
作用机制
PPADS 四钠盐通过阻断 P2 嘌呤能受体来发挥作用。这些受体参与各种细胞信号传导通路,它们的抑制可以调节不同的生理反应。 该化合物与受体位点结合,阻止下游信号通路激活 .
相似化合物的比较
PPADS 四钠盐与其他类似化合物进行比较,例如异-PPADS 四钠盐。 虽然这两种化合物都作为 P2 嘌呤能拮抗剂起作用,但 PPADS 四钠盐具有更广泛的活性范围,在研究中更常用 .
类似化合物列表
- 异-PPADS 四钠盐
- 磷酸吡哆醛-6-偶氮(苯-2,4-二磺酸)四钠盐水合物
生物活性
PPADS tetrasodium salt, chemically known as Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt, is a non-selective purinergic P2 receptor antagonist. This compound has garnered attention in pharmacological research due to its ability to inhibit various purinergic receptors, particularly P2X and P2Y receptor subtypes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
PPADS acts primarily as an antagonist at purinergic receptors, blocking the function of several P2X receptor subtypes. The following table summarizes its inhibitory potency (IC50 values) against various receptors:
Receptor Type | IC50 (µM) |
---|---|
P2X1 | 1 - 2.6 |
P2X2 | 1 - 2.6 |
P2X3 | 1 - 2.6 |
P2X5 | 1 - 2.6 |
P2Y2-like | ~0.9 |
P2Y4 | ~15 |
These values indicate that PPADS is particularly effective against recombinant P2X receptors, with a notable capacity to inhibit the native P2Y2-like receptor as well.
Pharmacological Effects
This compound exhibits several biological effects attributed to its antagonistic properties:
- Calcium Response Modulation : It delays the onset of calcium responses to hypoosmotic stress in cortical slices, suggesting a role in modulating intracellular calcium dynamics in neurons .
- Graft-Versus-Host Disease (GVHD) : In a humanized mouse model, PPADS has been shown to block the P2X7 receptor, which significantly reduces both clinical and histological manifestations of GVHD. This finding underscores its potential therapeutic applications in managing immune responses .
- Wound Healing : Research indicates that ATP release and subsequent activation of P2Y receptors play a critical role in autocrine regulation during wound healing processes. PPADS's ability to antagonize these pathways could provide insights into therapeutic strategies for enhancing tissue repair .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Study on Calcium Dynamics : Takata and Hirase (2010) investigated the distinct calcium dynamics in cortical astrocytes and noted that PPADS effectively modulates these responses under stress conditions, highlighting its relevance in neuropharmacology .
- GVHD Mitigation : Cuthbertson et al. (2021) demonstrated that antagonism of the P2X7 receptor by PPADS leads to an increase in regulatory T cells while reducing GVHD severity in a humanized mouse model, suggesting its potential utility in transplant medicine .
- Purinergic Receptor Characterization : A comprehensive pharmacological characterization conducted by Barría et al. (2018) emphasized the selective inhibition by PPADS on various purinergic receptors, further validating its role as a critical tool in purinergic signaling research .
属性
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192575-19-2 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。